molecular formula C6H12N2O2 B1490827 2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one CAS No. 1849363-53-6

2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one

Cat. No.: B1490827
CAS No.: 1849363-53-6
M. Wt: 144.17 g/mol
InChI Key: OUOARXDCGKXEAB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its structure combines a 2-aminoethanone backbone with a 3-methoxyazetidine ring, a nitrogen-containing heterocycle that is often explored as a scaffold in the design of biologically active molecules . The presence of the azetidine ring and the amino ketone functional group may make this compound a valuable building block (synthon) for the enantioselective synthesis of more complex molecules . Researchers are investigating this compound and its derivatives for potential applications, which could include serving as precursors for pharmaceuticals or as tools for biochemical study. As with many amino-acetone derivatives, its mechanism of action and specific research utility are defined by the particular derivative or final molecule it is used to create. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-1-(3-methoxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-5-3-8(4-5)6(9)2-7/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOARXDCGKXEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuroprotective activities. The synthesis, mechanisms of action, and results from various studies are discussed in detail.

Synthesis and Chemical Structure

The compound is synthesized through a series of reactions involving azetidine derivatives. The methoxy group contributes to its biological activity by enhancing solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate higher antibacterial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 2-Amino Derivatives

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coli15
S. aureus10
P. aeruginosa20

Anticancer Activity

The anticancer potential of 2-amino compounds has been studied extensively. In vitro tests reveal that certain derivatives can inhibit the proliferation of cancer cells without affecting normal cells significantly. For example, one study found that a derivative exhibited an IC50 value of 7.7 µM against breast cancer cells, indicating potent activity.

Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis in T47D breast carcinoma cells through caspase activation pathways while showing minimal toxicity to normal fibroblast cells.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
T47D (Breast Carcinoma)7.7Apoptosis via caspase activation
HT-29 (Colon Carcinoma)10.5Inhibition of DNA synthesis
Jurkat (T-cell Leukemia)8.0Induction of cell cycle arrest

Neuroprotective Activity

Neuroprotective effects have been observed in animal models treated with derivatives of this compound. The ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative diseases.

Research Findings
In a study involving neuronal cultures exposed to neurotoxic conditions, the compound demonstrated significant neuroprotective effects by reducing cell death and promoting survival.

Table 3: Neuroprotective Effects in Neuronal Cultures

Treatment Concentration (µM)Cell Viability (%)
Control100
1085
5070
10060

The biological activity of 2-amino compounds can be attributed to their interactions with specific molecular targets:

  • Antimicrobial: Disruption of bacterial cell wall synthesis.
  • Anticancer: Induction of apoptosis through caspase pathways and inhibition of cell cycle progression.
  • Neuroprotective: Modulation of neuroinflammatory pathways and protection against oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azacyclic Derivatives

  • 2-Methoxy-1-(2-vinylazonan-1-yl)ethan-1-one (1db): This 9-membered azacyclic derivative shares a methoxy-substituted ketone motif but differs in ring size and substituent flexibility. Synthesized in 85% yield, it exhibits distinct NMR shifts (e.g., δ 5.66 ppm for vinyl protons) compared to smaller azetidine-based systems .

Phenylglycinamide Analogs

  • 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (23): A piperazine-containing analog with a phenyl group, this compound achieved 95% synthetic yield and demonstrated high purity (UPLC >99%). Its LC-MS (m/z 296.3 [M+H]⁺) contrasts with azetidine derivatives, where smaller rings may reduce molecular weight and alter fragmentation patterns . Substitution Impact: Piperazine rings enhance solubility and hydrogen-bonding capacity compared to azetidines, which are more rigid and may limit binding conformations .

Psychoactive Amino Ketones

  • bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one): A psychoactive phenyl-substituted analog, bk-2C-B has been extensively characterized via GC/MS, LC/HRMS, and NMR. Its bromo and dimethoxy substituents on the aryl ring enhance lipophilicity and receptor affinity, unlike the aliphatic azetidine moiety in the target compound . Pharmacological Note: Aryl-substituted amino ketones often exhibit central nervous system activity, whereas azetidine derivatives may prioritize metabolic stability due to reduced aromaticity .

Hydroxyacetophenone Derivatives

  • 2-Amino-1-(2-hydroxyphenyl)ethanone: This compound, with a hydroxyl group instead of methoxy, has a melting point of 215–235°C (hydrochloride form). Synthetic Routes: Hydroxy derivatives are often synthesized via reduction or hydrolysis steps, whereas methoxy groups may require alkylation or protection strategies .

Structural and Analytical Data Comparison

Compound Molecular Formula Key NMR Shifts (δ, ppm) Synthetic Yield Application/Notes
2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one C₆H₁₂N₂O₂ Not reported Not reported Intermediate for heterocyclic drug design
2-Methoxy-1-(2-vinylazonan-1-yl)ethan-1-one (1db) C₁₀H₁₇NO₂ 5.66 (vinyl H), 3.44 (OCH₃) 85% Model for azacyclic stability studies
bk-2C-B C₁₀H₁₃BrNO₃ 7.82 (Ar-H), 3.88 (OCH₃) Not reported Psychoactive substance
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 6.90–7.50 (Ar-H), 4.50 (NH₂) 63% (HCl salt) Pharmaceutical intermediate

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one typically involves the nucleophilic substitution or condensation reactions using azetidine derivatives and amino donors. The key starting materials often include 3-methoxyazetidine and appropriate amino precursors such as amino acids or amino ketones.

A notable approach involves the reaction of 3-methoxyazetidine with an amino donor under catalytic or solvent-mediated conditions that favor nucleophilic attack on the azetidine ring or a related intermediate. Controlled temperature and pressure conditions are often employed to optimize the reaction yield and selectivity.

Detailed Preparation Method

  • Starting Materials : 3-Methoxyazetidine and an amino donor compound (e.g., aminoacetone derivatives or amino acids).
  • Catalysts and Solvents : Commonly used solvents include ethanol or other polar solvents that facilitate nucleophilic substitution. Catalysts or additives may include acid catalysts or bases that promote ring opening or substitution.
  • Reaction Conditions : The reaction is typically carried out at moderate temperatures (e.g., 50–80 °C) under stirring. Reduced pressure or inert atmosphere may be used to prevent side reactions.
  • Work-Up : After completion, the reaction mixture is neutralized if acidic or basic conditions were used, followed by extraction and purification steps such as recrystallization or chromatography to isolate the pure product.

Example Synthetic Route

Step Reagents/Conditions Description Outcome
1 3-Methoxyazetidine + amino donor + catalyst Stirring in ethanol at 70 °C for 12 hours Formation of intermediate
2 Neutralization with sodium bicarbonate Adjust pH to neutral Precipitation of product
3 Filtration and washing with water and ethanol Purification of crude product Pure this compound

Alternative Synthetic Routes and Related Methods

While direct synthesis from 3-methoxyazetidine and amino donors is common, other methods reported in literature for related azetidine-containing amino ketones involve:

  • Reductive amination of azetidinyl ketones using reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride to introduce the amino group.
  • Ring functionalization of azetidine derivatives by substitution reactions on halogenated azetidines (e.g., chloromethyl or fluoromethyl azetidines) followed by amination.
  • One-pot multi-component reactions that combine azetidine derivatives with amino acids and carbonyl compounds under catalytic conditions to form the amino ketone in a single step.

Research Findings and Analytical Data

  • The reaction progress and product purity are typically monitored by Thin Layer Chromatography (TLC).
  • Structural confirmation is achieved by spectroscopic techniques such as ^1H NMR and ^13C NMR, often recorded in DMSO-d6 solvent.
  • FT-IR spectroscopy confirms the presence of characteristic functional groups (amino and ketone).
  • Melting point determination is used to assess product purity.
  • Thermal analysis (TGA/DTA) can be employed to study the stability of the compound.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting materials 3-Methoxyazetidine, amino donor (e.g., aminoacetone)
Solvent Ethanol or other polar solvents
Catalyst/Additives Acidic or basic catalysts (e.g., para-toluenesulfonic acid)
Temperature 50–80 °C
Reaction time 12–24 hours
Work-up Neutralization (e.g., sodium bicarbonate), filtration, washing
Purification Recrystallization or chromatography
Analytical techniques TLC, ^1H NMR, ^13C NMR, FT-IR, melting point

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.